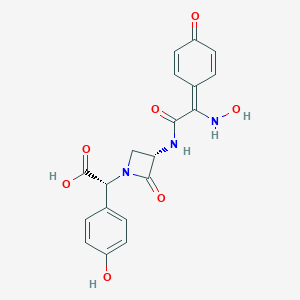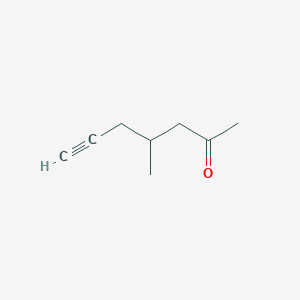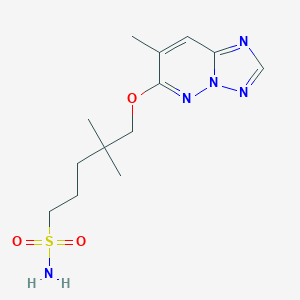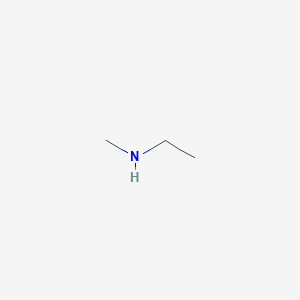
7-脱氢脱氧胆固醇
描述
7-Dehydrodesmosterol, also known as cholesta-5,7,24-trien-3β-ol, is a sterol found in animals. It is a precursor in the biosynthesis of desmosterol and cholesterol. This compound plays a crucial role in the cholesterol biosynthesis pathway and can be directly converted into vitamin D3 upon exposure to ultraviolet radiation .
科学研究应用
7-Dehydrodesmosterol has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of desmosterol and cholesterol, making it valuable in studies related to sterol metabolism.
Biology: The compound is used to investigate the role of sterols in cellular processes and membrane structure.
Medicine: 7-Dehydrodesmosterol is a precursor for vitamin D3, which is essential for bone health and immune function.
Industry: The compound is used in the production of vitamin D3 supplements and other steroidal drugs.
作用机制
Target of Action
7-Dehydrodesmosterol, also known as 24-Dehydroprovitamin D3, is an intermediate in the biosynthesis of cholesterol . It primarily targets the enzyme DHCR24, which catalyzes the conversion of 7-Dehydrodesmosterol to desmosterol .
Mode of Action
The compound interacts with its target, the enzyme DHCR24, and undergoes a reduction reaction. This reaction removes the double bond at the Δ7 position, converting 7-Dehydrodesmosterol into desmosterol .
Biochemical Pathways
7-Dehydrodesmosterol is part of the cholesterol biosynthesis pathway, specifically the post-lanosterol part of this pathway . It is synthesized from 24-dehydrolathosterol by the enzyme DHCR24 . The conversion of 7-Dehydrodesmosterol to cholesterol involves several steps and intermediates, with each step being catalyzed by a specific enzyme .
Result of Action
The conversion of 7-Dehydrodesmosterol to desmosterol by DHCR24 is a crucial step in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids .
生化分析
Biochemical Properties
7-Dehydrodesmosterol plays a crucial role in the biosynthesis of cholesterol . It interacts with several enzymes, proteins, and other biomolecules. The enzyme DHCR24, or Δ24-sterol-Δ24-reductase, catalyzes the reduction of the Δ24 double bond on the side chain of the sterol ring, converting 7-Dehydrodesmosterol into desmosterol . This interaction is a key step in the cholesterol biosynthesis pathway.
Cellular Effects
7-Dehydrodesmosterol has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression . For instance, it has been found to have a robust pro-survival function in cancer cells . Furthermore, it impacts cellular metabolism, particularly lipid metabolism, as it is a key intermediate in the synthesis of cholesterol .
Molecular Mechanism
The molecular mechanism of 7-Dehydrodesmosterol involves its conversion to cholesterol. The enzyme DHCR24 catalyzes this conversion, which involves the reduction of the Δ24 double bond on the side chain of the sterol ring . This process is crucial for the production of cholesterol, a vital component of cellular membranes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Dehydrodesmosterol can change over time. For instance, in Saccharomyces cerevisiae, the production of 7-Dehydrodesmosterol was improved by 48.3% (to 250.8 mg/L) by deleting NEM1, a gene involved in lipid metabolism . This indicates that the stability and long-term effects of 7-Dehydrodesmosterol on cellular function can be influenced by various factors, including genetic modifications.
Metabolic Pathways
7-Dehydrodesmosterol is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme DHCR24, which catalyzes its conversion to desmosterol . This process is a key step in the synthesis of cholesterol, a vital component of cellular membranes.
Subcellular Localization
The subcellular localization of 7-Dehydrodesmosterol is an important aspect of its function. It has been found to localize in the endoplasmic reticulum
准备方法
Synthetic Routes and Reaction Conditions: 7-Dehydrodesmosterol can be synthesized through metabolic engineering of Saccharomyces cerevisiae. The biosynthesis pathway involves knocking out competitive pathway genes such as ERG5 and ERG6 and integrating multiple copies of the DHCR24 gene from Gallus gallus. This process enhances the production of 7-Dehydrodesmosterol by increasing the metabolic flux towards its synthesis .
Industrial Production Methods: In an industrial setting, 7-Dehydrodesmosterol is produced using a combination of pathway engineering and host cell manipulation. The production process involves the use of inducible promoters to control the synthesis of 7-Dehydrodesmosterol, overexpression of mevalonate pathway genes, and fine-tuning the transcription levels of key enzymes. This method has achieved significant improvements in the yield of 7-Dehydrodesmosterol, reaching up to 1.07 g/L in a 5-L bioreactor .
化学反应分析
Types of Reactions: 7-Dehydrodesmosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be catalyzed by enzymes such as sterol-C4-methyl oxidase, leading to the formation of oxysterols.
Substitution: Substitution reactions can occur at various positions on the sterol ring, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include desmosterol and various oxysterols, which have significant biological roles .
相似化合物的比较
Desmosterol: Synthesized from 7-Dehydrodesmosterol by the enzyme DHCR7.
7-Dehydrocholesterol: Another precursor in the cholesterol biosynthesis pathway, which can be converted to vitamin D3 upon UV exposure.
Lathosterol: An intermediate in the cholesterol biosynthesis pathway, similar in structure to 7-Dehydrodesmosterol.
Uniqueness: 7-Dehydrodesmosterol is unique due to its specific role in the biosynthesis of desmosterol and its ability to be directly converted into vitamin D3. Its involvement in the production of oxysterols also distinguishes it from other sterols, as these oxysterols have significant biological activities .
属性
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSPKPUXDSHNC-DDPQNLDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028219 | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1715-86-2 | |
| Record name | 7-Dehydrodesmosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)






